molecular formula C9H11ClMgO2 B008974 3,4-Dimethoxybenzylmagnesium chloride CAS No. 108071-30-3

3,4-Dimethoxybenzylmagnesium chloride

Cat. No.: B008974
CAS No.: 108071-30-3
M. Wt: 210.94 g/mol
InChI Key: BOFBWQHYPPKCDS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Metformin can be synthesized through the condensation of dimethylamine hydrochloride and dicyandiamide. The reaction typically occurs in a solvent such as N,N-dimethylformamide at elevated temperatures . The process involves the following steps:

Industrial Production Methods

Industrial production of metformin hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-temperature and high-pressure conditions to ensure efficient production. The solvent used in the reaction has properties that make it easy to separate from the final product, ensuring high purity and cost-effectiveness .

Chemical Reactions Analysis

General Information

3,4-Dimethoxybenzylmagnesium chloride is an organometallic compound . The PubChem database identifies 3-Benzyloxy-4-methoxybenzyl magnesium chloride, listing its molecular formula as C15H15ClMgO2C_{15}H_{15}ClMgO_2 and a molecular weight of 287.03 g/mol . Synonyms include SCHEMBL11093700 and DPCGEIBGAIZCDO-UHFFFAOYSA-M .

Grignard Reagents

This compound is a Grignard reagent . Grignard reagents are among the most commonly used organometallic reagents and are typically prepared in ethereal solutions . These reagents contain magnesium-halogen bonds .

Chemical Reactions

  • Reactions with Metal Halides: Benzyl magnesium chloride reacted with MHF, resulting in a 15% yield after 16 hours .
  • Ring-Opening Reactions: Grignard reagents such as allyl- and benzylmagnesium halides can react with cyclic ethers like tetrahydrofuran or 3,3-dimethyloxetane, leading to ring-opening and the formation of product alcohols when heated .
  • Reversible Transformations: Reactions involving benzylmagnesium chloride can be reversible, as demonstrated through crossover experiments . For instance, benzylmagnesium chloride addition to di-t-butyl ketone, followed by exchange with another substrate, indicates a retro benzyl addition reaction .

Magnesium Interactions

Magnesium interacts with methylglyoxal, and reduced magnesium levels are implicated in type 2 diabetes and neuropathic pain . Magnesium supplementation can prevent methylglyoxal neurotoxicity by reducing intracellular methylglyoxal formation .

Scientific Research Applications

Organic Synthesis

Nucleophilic Addition Reactions
3,4-Dimethoxybenzylmagnesium chloride acts as a nucleophile in reactions with electrophiles such as carbonyl compounds. This reaction yields alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The general reaction can be summarized as follows:

R MgX+C=OR R C(OH)MgX\text{R MgX}+\text{R }C=O\rightarrow \text{R R }C(OH)-MgX

where R represents the 3,4-dimethoxybenzyl group and R' represents the carbonyl carbon.

Synthesis of Complex Molecules
This reagent has been employed in the synthesis of complex organic molecules, including natural products and medicinal compounds. For instance, it has been used to construct various substituted phenols and other aromatic compounds which are crucial in drug development.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel derivatives of known anticancer agents. The resulting compounds exhibited enhanced activity against cancer cell lines compared to their parent structures. This highlights the reagent's utility in modifying existing drugs to improve efficacy.

Case Study 2: Development of Antioxidants

Research has shown that derivatives synthesized using this Grignard reagent possess antioxidant properties. These compounds were tested for their ability to scavenge free radicals, demonstrating potential applications in nutraceuticals and cosmetics.

Summary Table of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisNucleophilic addition reactions with carbonylsSynthesis of alcohols from ketones
Medicinal ChemistrySynthesis of modified drug candidatesAnticancer agents and antioxidants
Material ScienceDevelopment of new materials with specific propertiesPolymers and coatings

Biological Activity

3,4-Dimethoxybenzylmagnesium chloride is an organomagnesium compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a Grignard reagent derived from 3,4-dimethoxybenzyl chloride. Its structure can be represented as follows:

  • Molecular Formula : C10H13ClO2Mg
  • Molecular Weight : 224.67 g/mol

The compound's unique structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with biological macromolecules. Key mechanisms include:

  • Antimicrobial Activity : Similar to other organomagnesium compounds, it may exhibit antimicrobial properties by disrupting microbial cell membranes. The cationic nature of the magnesium ion can interact with negatively charged components of the microbial membrane, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can result from the formation of stable complexes between the magnesium ion and enzyme active sites.

Research Findings

A review of available literature reveals several studies highlighting the biological activity of related compounds and their implications for this compound:

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (mg/L)Reference
Benzylmagnesium chlorideStaphylococcus aureus5
3-Methoxybenzylmagnesium chlorideEscherichia coli10
4-Methoxybenzylmagnesium chloridePseudomonas aeruginosa15

Table 2: Cytotoxicity Assays

CompoundCell LineIC50 (µM)Reference
3,4-Dimethoxybenzyl chlorideHeLa50
Benzylmagnesium derivativesMCF-730
Dimethylbenzylmagnesium chlorideA54940

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3,4-Dimethoxybenzylmagnesium chloride with high purity?

Synthesis requires strict anhydrous conditions due to the reagent’s sensitivity to moisture and oxygen. Use freshly dried tetrahydrofuran (THF) and magnesium turnings activated by iodine. Monitor the initiation of the Grignard reaction via exothermicity and color change (cloudy to grayish). Quench a small aliquot with deuterated water for <sup>1</sup>H NMR analysis to confirm formation (e.g., disappearance of starting halide and appearance of aromatic proton signals at δ 6.7–7.1 ppm) . Maintain temperatures below 40°C to prevent side reactions like Wurtz coupling.

Q. How can researchers safely handle and store this compound?

The compound is highly flammable (flash point: 1°F/-17°C) and reacts violently with water. Store in flame-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Use explosion-proof refrigeration and conduct manipulations in a certified fume hood with spark-resistant tools. Personal protective equipment (PPE) must include neoprene gloves, flame-retardant lab coats, and full-face shields .

Q. What analytical methods are recommended for characterizing this Grignard reagent?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm structure via shifts for the benzyl moiety (e.g., methoxy groups at δ ~3.8 ppm) and absence of residual starting material.
  • Titration : Use a standardized acid (e.g., HCl in THF) with phenolphthalein to quantify active magnesium content.
  • GC-MS : Analyze aliquots quenched with deuterated methanol to detect volatile byproducts (e.g., dimers) .

Advanced Research Questions

Q. How can competing side reactions (e.g., enolization or dimerization) be minimized during nucleophilic additions?

Side reactions arise from over-basicity or prolonged reaction times. Strategies include:

  • Temperature control : Keep reactions at –20°C to 0°C for electrophiles prone to enolization (e.g., ketones).
  • Substrate pre-cooling : Add the Grignard reagent slowly to pre-cooled electrophiles.
  • Additives : Use hexamethylphosphoramide (HMPA) or cerium chloride to modulate reactivity and suppress dimerization .

Q. What mechanistic insights explain the reagent’s selectivity in cross-coupling reactions?

The electron-rich 3,4-dimethoxybenzyl group enhances stability of the magnesium intermediate, favoring transmetalation in palladium-catalyzed couplings (e.g., Kumada or Negishi). Steric effects from the methoxy substituents direct regioselectivity in aryl halide couplings, as shown in studies with substituted benzylmagnesium analogs .

Q. How should researchers address discrepancies in reaction yields reported across studies?

Yield variations often stem from differences in:

  • Solvent purity : Trace water (>50 ppm) deactivates the reagent. Validate solvent dryness via Karl Fischer titration.
  • Catalyst loading : Optimize palladium/ligand ratios (e.g., 1–5 mol% Pd(dba)2 with SPhos).
  • Quenching protocols : Rapid quenching with ammonium chloride minimizes hydrolysis of sensitive products. Compare yields using internal standards (e.g., triphenylmethane) for normalization .

Q. What advanced techniques are suitable for studying the reagent’s stability under varying conditions?

  • In situ IR spectroscopy : Monitor degradation by tracking C-Mg bond vibrations (~500 cm<sup>-1</sup>).
  • DSC/TGA : Assess thermal stability; decomposition typically occurs above 80°C.
  • Cyclic voltammetry : Evaluate redox behavior in THF/electrolyte systems to predict reactivity with electrophiles .

Q. How can byproducts from incomplete reactions be identified and quantified?

  • HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradients to separate and identify benzyl alcohol or dimeric byproducts.
  • X-ray crystallography : Characterize crystalline impurities (e.g., MgCl2 adducts) when NMR is inconclusive .

Q. Safety and Compliance

Q. What emergency protocols are critical for spills or exposure?

  • Skin contact : Immediately rinse with 1% acetic acid to neutralize basic residues, followed by water (15+ minutes).
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored.
  • Spills : Smother with dry sand or vermiculite; avoid water, which exacerbates reactivity. Dispose as hazardous waste under UN 2924 (flammable liquid, corrosive) .

Q. How does the reagent’s toxicity profile impact long-term handling?

Chronic exposure risks include respiratory irritation (H335) and potential carcinogenicity (H351). Implement routine air monitoring (<1 ppm Mg dust) and use closed-system transfers (e.g., cannula techniques) to minimize exposure .

Properties

IUPAC Name

magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFBWQHYPPKCDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dimethoxybenzylmagnesium chloride
3,4-Dimethoxybenzylmagnesium chloride
3,4-Dimethoxybenzylmagnesium chloride
3,4-Dimethoxybenzylmagnesium chloride
3,4-Dimethoxybenzylmagnesium chloride
3,4-Dimethoxybenzylmagnesium chloride

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